5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Membrane permeability

5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione (CAS 195508-05-5) is a tribrominated pyrimidine-2,4-dione derivative with molecular formula C₇H₇Br₃N₂O₂ and molecular weight 390.86 g·mol⁻¹. It features a bromine atom at the C5 position of the uracil ring and a 2,3-dibromopropyl substituent at N1, leaving the N3 position as a free NH.

Molecular Formula C7H7Br3N2O2
Molecular Weight 390.857
CAS No. 195508-05-5
Cat. No. B573778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione
CAS195508-05-5
Synonyms5-BROMO-1-(2,3-DIBROMOPROPYL)PYRIMIDINE-2,4(1H,3H)-DIONE
Molecular FormulaC7H7Br3N2O2
Molecular Weight390.857
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1CC(CBr)Br)Br
InChIInChI=1S/C7H7Br3N2O2/c8-1-4(9)2-12-3-5(10)6(13)11-7(12)14/h3-4H,1-2H2,(H,11,13,14)
InChIKeyOKWKMYSDJRNSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione (CAS 195508-05-5): Structural and Physicochemical Baseline for Procurement Evaluation


5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione (CAS 195508-05-5) is a tribrominated pyrimidine-2,4-dione derivative with molecular formula C₇H₇Br₃N₂O₂ and molecular weight 390.86 g·mol⁻¹ . It features a bromine atom at the C5 position of the uracil ring and a 2,3-dibromopropyl substituent at N1, leaving the N3 position as a free NH . This compound belongs to the broader class of 5-bromo-pyrimidine-2,4-diones, which are established scaffolds in medicinal chemistry for kinase inhibition, bromodomain targeting, and nucleoside analog development [1]. Its computed LogP of approximately 1.87 and polar surface area (PSA) of 55.12 Ų distinguish it from simpler 5-bromouracil derivatives in terms of lipophilicity and predicted membrane permeability .

Why Generic 5-Bromouracil or Mono-Bromoalkyl Pyrimidinediones Cannot Substitute for 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione


Although 5-bromouracil (CAS 51-20-7) and various N1-bromoalkyl-pyrimidinediones share the uracil core with the target compound, their physicochemical properties and functional group portfolios differ substantially, making simple substitution inappropriate [1]. 5-Bromouracil lacks the N1-dibromopropyl side chain entirely, resulting in a LogP of approximately −0.35 (vs. ~1.87 for the target compound), a roughly 166-fold difference in lipophilicity that alters solvent partitioning, biomembrane permeability, and protein-binding behavior . Conversely, 1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione (MW 311.96) lacks the C5 bromine, forfeiting the aromatic halide as a synthetic handle for cross-coupling . The target compound's unique combination of three bromine atoms at electronically and sterically distinct positions—aromatic C5, primary alkyl C3′, and secondary alkyl C2′—creates a reactivity profile that no single comparator replicates, directly impacting synthetic utility, MS-based detection, and structure-activity relationship studies .

Quantitative Differentiation Evidence for 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione Versus Closest Structural Analogs


Lipophilicity (LogP) Comparison: 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione vs. 5-Bromouracil

The target compound exhibits a computed LogP of 1.87, compared to −0.35 for 5-bromouracil (CAS 51-20-7), representing a ΔLogP of +2.22 log units and an approximately 166-fold higher octanol-water partition coefficient . This magnitude of lipophilicity increase is consistent with the addition of the 2,3-dibromopropyl moiety to the N1 position of the uracil scaffold. According to the widely applied Lipinski Rule of Five, oral drug-like molecules typically possess LogP values below 5, making 1.87 a favorable range for balanced solubility and permeability, whereas −0.35 may limit passive membrane diffusion [1].

Lipophilicity Drug-likeness Membrane permeability

Bromine Atom Count and Isotopic Signature: Differentiation from Des-Bromo and Mono-Bromo Analogs

The target compound contains three bromine atoms (molecular formula C₇H₇Br₃N₂O₂, MW 390.86), generating a characteristic MS isotopic cluster with relative intensities of approximately 1:3:3:1 for the M, M+2, M+4, and M+6 peaks (based on the natural ⁷⁹Br:⁸¹Br ratio of ~1:1) . In contrast, 5-bromouracil (C₄H₃BrN₂O₂, MW 190.98) produces only a 1:1 doublet (M:M+2), and 1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione (C₇H₈Br₂N₂O₂, MW 311.96) yields a 1:2:1 triplet . The tribromo isotopic signature provides a uniquely identifiable MS fingerprint for tracking the compound in reaction mixtures, biological matrices, or environmental samples without relying on authentic standards of each analog [1].

Mass spectrometry Isotopic pattern Quantitative detection

Number of Distinct Reactive Sites for Synthetic Functionalization: Three vs. One or Two in Analog Comparators

The target compound provides three chemically and sterically distinct electrophilic sites for sequential or orthogonal functionalization: (i) the aromatic C5 bromine, amenable to Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig); (ii) the primary alkyl bromide at C3′ of the dibromopropyl chain, reactive toward nucleophilic substitution (SN2); and (iii) the secondary alkyl bromide at C2′ of the same chain, which can undergo substitution or base-mediated elimination to generate an allyl intermediate [1]. In contrast, 5-bromouracil offers only a single aromatic C5 bromide, and 1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione provides only two aliphatic bromides without the aromatic halide handle . Kinoshita et al. demonstrated that bromoalkyl-substituted pyrimidinediones can undergo sequential nucleophilic reactions at different positions, establishing the feasibility of orthogonal derivatization [1].

Synthetic chemistry Cross-coupling Building block versatility

Polar Surface Area and Predicted Membrane Permeability: Differentiation from 5-Bromouracil

The target compound has a computed polar surface area (PSA) of 55.12 Ų, compared to 65.72 Ų for 5-bromouracil, representing a 16.1% reduction in PSA . This reduction arises from N1-alkylation, which masks one of the two NH hydrogen-bond donors present in 5-bromouracil through substitution, although the N3-H remains free. According to established drug-likeness criteria, PSA values below 60 Ų are generally associated with favorable oral absorption, while values below 90 Ų are predictive of blood-brain barrier penetration [1]. The target compound's PSA of 55.12 Ų falls within the favorable range for oral bioavailability, whereas 5-bromouracil at 65.72 Ų approaches the upper threshold of ideal permeability.

Membrane permeability Blood-brain barrier Drug-likeness

Chirality at the 2,3-Dibromopropyl Side Chain: A Stereochemical Feature Absent in Unbranched N1-Alkyl Comparators

The 2,3-dibromopropyl substituent at N1 introduces a stereogenic center at the C2′ carbon bearing the secondary bromide, rendering the target compound chiral as a racemic mixture in the absence of enantioselective synthesis . In contrast, 5-bromouracil (achiral), 5-bromo-1-propylpyrimidine-2,4(1H,3H)-dione (achiral), and most common N1-alkyl-5-bromouracil derivatives lack this stereochemical feature . Chirality in the dibromopropyl group has been demonstrated in related brominated flame retardants such as 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE), where enantioselective chromatographic separation and differential biological activity of enantiomers have been documented [1]. The presence of a chiral center raises the possibility of enantiomer-dependent target engagement, metabolic stability, or toxicity profiles that would be absent in achiral analogs.

Chirality Enantiomeric differentiation Stereospecific interactions

Recommended Research and Industrial Application Scenarios for 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione (CAS 195508-05-5)


Diversified Pyrimidine-Focused DNA-Encoded Library (DEL) Synthesis

The three orthogonal reactive sites of 5-bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione—aromatic C5-Br, primary C3′-CH₂Br, and secondary C2′-CHBr—make it an ideal core scaffold for split-and-pool DNA-encoded library construction [1]. Each reactive site can be diversified in a separate synthetic cycle using established chemistries (e.g., Suzuki coupling at C5, nucleophilic amine displacement at C3′, and subsequent elimination/substitution at C2′), maximizing library diversity from a single building block [2]. This contrasts with 5-bromouracil, which supports only one diversification cycle, or 1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione, which lacks the aromatic cross-coupling handle, limiting the accessible chemical space.

Bromodomain Inhibitor Hit Identification and SAR Exploration

The uracil-2,4-dione scaffold is a recognized pharmacophore for bromodomain inhibition, and the enhanced lipophilicity (LogP 1.87) and reduced PSA (55.12 Ų) of the target compound relative to 5-bromouracil predict improved cell permeability for cellular target engagement assays [1]. The 2,3-dibromopropyl side chain provides additional van der Waals contacts that may occupy hydrophobic pockets adjacent to the acetyl-lysine binding site, a strategy exploited by several reported BET bromodomain inhibitors [2]. The compound can serve as a starting point for SAR exploration where the three bromine atoms are sequentially replaced or derivatized to map potency and selectivity determinants across the bromodomain phylogenetic tree.

Mass Spectrometry Method Development and Analytical Standard for Tribrominated Pyrimidines

The characteristic tribromo isotopic signature (M:M+2:M+4:M+6 ≈ 1:3:3:1) of 5-bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione provides a uniquely identifiable MS pattern that can be exploited as an internal standard or calibration reference for quantifying brominated pyrimidine derivatives in reaction monitoring, environmental analysis, or metabolic studies [1]. Unlike 5-bromouracil (1:1 doublet) or the dibromo analog (1:2:1 triplet), the target compound's isotopic cluster is unambiguous even in complex matrices, reducing false-positive identification risks [2].

Synthetic Intermediate for Chiral Pyrimidine-Containing Bioactive Molecules

The chiral center at C2′ of the 2,3-dibromopropyl chain, in combination with the C5-bromo substituent, makes this compound a valuable intermediate for constructing enantiomerically enriched or diastereomerically diverse pyrimidine-containing molecules [1]. Following enantiomeric resolution (e.g., by chiral HPLC or enzymatic kinetic resolution), each enantiomer can be independently elaborated to generate stereochemically defined analogs for probing stereospecific biological interactions [2]. This capability is absent in achiral N1-alkyl comparators such as 5-bromo-1-propyluracil.

Quote Request

Request a Quote for 5-Bromo-1-(2,3-dibromopropyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.